molecular formula C21H25ClN2O4S B3506062 2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-CYCLOPENTYLACETAMIDE

2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-CYCLOPENTYLACETAMIDE

Cat. No.: B3506062
M. Wt: 437.0 g/mol
InChI Key: HQVSVZGVDJROSB-UHFFFAOYSA-N
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Description

2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclopentylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a chloro-substituted methoxybenzene ring, a sulfonamide group, and a cyclopentylacetamide moiety, making it a molecule of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-benzyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclopentylacetamide typically involves multiple steps, including:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring. Common reagents include acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

    Clemmensen Reduction: This step reduces the acyl group to an alkane. Zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl) are commonly used.

    Nitration: This step introduces a nitro group to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-benzyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzyl and cyclopentyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, in particular, may influence the compound’s conformational flexibility and binding interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-28-20-12-11-18(13-19(20)22)29(26,27)24(14-16-7-3-2-4-8-16)15-21(25)23-17-9-5-6-10-17/h2-4,7-8,11-13,17H,5-6,9-10,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVSVZGVDJROSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-CYCLOPENTYLACETAMIDE
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2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-CYCLOPENTYLACETAMIDE
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2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-CYCLOPENTYLACETAMIDE
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2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-CYCLOPENTYLACETAMIDE
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2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-CYCLOPENTYLACETAMIDE
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2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-CYCLOPENTYLACETAMIDE

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